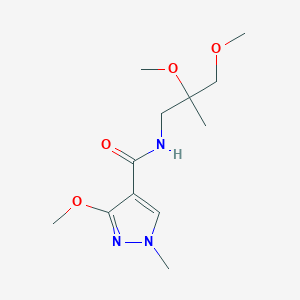

![molecular formula C14H12ClN5OS B6428288 5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide CAS No. 2034450-82-1](/img/structure/B6428288.png)

5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was observed via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed . The effect of various substituents was observed on values of the HOMO–LUMO energy gap and hyperpolarizability .Chemical Reactions Analysis

The p-electronic delocalization extended over pyrazine, benzene, and thiophene was examined in studying the NLO behavior . The chemical shifts of 1H NMR of all the synthesized compounds were calculated and compared with the experimental values .Aplicaciones Científicas De Investigación

5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide has a number of potential applications in scientific research. It can be used as a ligand for metal-based catalysts, which can be used to catalyze a variety of chemical reactions. This compound can also be used as a drug for treating certain diseases, such as cancer, and as a tool for studying biochemical and physiological processes.

Mecanismo De Acción

The mechanism of action of 5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide is not yet fully understood. However, it is believed that the compound binds to certain proteins, enzymes, and receptors in the body, which then triggers a cascade of biochemical and physiological responses. In addition, this compound is thought to interact with certain metal-based catalysts, which can then catalyze certain chemical reactions.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit tumor growth, and modulate the immune system. In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cells and can modulate the activity of certain enzymes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide for lab experiments is that it is relatively easy to synthesize and the reaction can be completed in a few hours. In addition, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound for lab experiments, such as the need for specialized equipment and the potential for toxicity.

Direcciones Futuras

There are a number of potential future directions for 5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide. These include further research into its mechanism of action, its potential applications in drug development, and its potential uses as a tool for studying biochemical and physiological processes. In addition, further research into its synthesis and purification methods could help to improve its efficacy and safety. Finally, further research into its potential toxicity and side effects could help to identify any potential risks associated with its use.

Métodos De Síntesis

5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide can be synthesized via a multi-step process involving the reaction of a thiophene-2-carboxylic acid with a 2-pyrazin-2-yl-1H-imidazole in the presence of a base and a chlorinating agent. The reaction is catalyzed by a palladium-based catalyst, and the product is purified by recrystallization. The synthesis of this compound is relatively simple and can be completed in a few hours.

Safety and Hazards

Due to the lack of specific experimental data and research materials, accurate safety information and hazard assessment cannot be provided . In any chemical laboratory, operators should follow the correct experimental operating procedures, including wearing appropriate personal protective equipment, avoiding contact with skin and eyes, and complying with waste disposal regulations .

Propiedades

IUPAC Name |

5-chloro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5OS/c15-12-2-1-11(22-12)14(21)19-6-8-20-7-5-18-13(20)10-9-16-3-4-17-10/h1-5,7,9H,6,8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFVDQAVWXNFPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=CN2CCNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B6428221.png)

![4-{4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B6428225.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B6428235.png)

![2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6428241.png)

![1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6428244.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide](/img/structure/B6428245.png)

![6-({3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6428253.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428255.png)

![(2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6428256.png)

![8-methoxy-2-oxo-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B6428287.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6428297.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6428305.png)